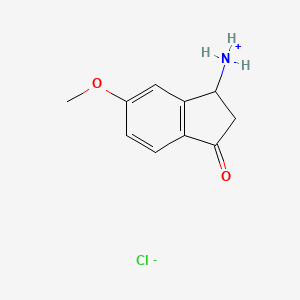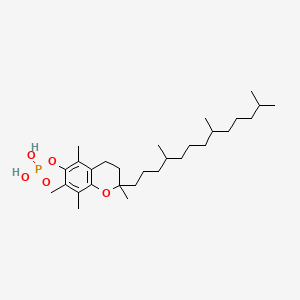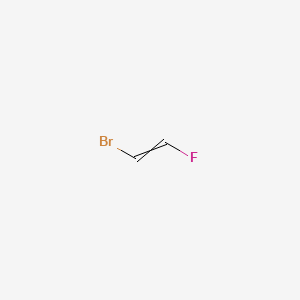![molecular formula C17H29N3O10 B12513285 2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl, acetamido, and dihydroxy groups. These functional groups contribute to the compound’s reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the protection of amino groups using tert-butoxycarbonyl (Boc) protecting groups, followed by the coupling of the protected amino acids with other functional groups. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines.
Substitution: The acetamido and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid: Similar in structure but lacks the acetamido and dihydroxy groups.
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: Another related compound with similar protective groups but different functional groups.
Uniqueness
The uniqueness of 2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid lies in its combination of multiple functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMLCHQJOPFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)


![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)

![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)

